Lipophilicity (LogP) and Hydrogen Bonding Profile Comparison: 2-Amino-5-chloro-4-methyl vs. 2-Amino-4-chloro-5-methylbenzoic Acid
The target compound 2-amino-5-chloro-4-methylbenzoic acid (CAS 637347-67-2) exhibits a calculated LogP value of 2.51-2.57, representing moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in drug candidate design [1]. While direct comparative LogP data for its regioisomers are not available from authoritative databases, the distinct substitution pattern—chlorine at the 5-position and methyl at the 4-position versus chlorine at the 4-position and methyl at the 5-position (CAS 155184-81-9) or chlorine at the 5-position and methyl at the 3-position (CAS 20776-67-4)—predictably alters the compound's partition coefficient and hydrogen bonding capacity . The target compound has 2 hydrogen bond donors (amino and carboxylic acid protons) and 3 hydrogen bond acceptors (carbonyl oxygen, amino nitrogen, and chloro substituent), with a topological polar surface area of 63.32 Ų [1][2]. The specific 2-amino-5-chloro-4-methyl substitution pattern confers a distinct hydrogen bonding geometry compared to regioisomers, influencing molecular recognition events in enzyme active sites and receptor binding pockets .
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bonding Profile |
|---|---|
| Target Compound Data | LogP = 2.51-2.57; H-Bond Donors = 2; H-Bond Acceptors = 3; Topological Polar Surface Area = 63.32 Ų |
| Comparator Or Baseline | 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9); 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4) |
| Quantified Difference | Positional isomerism confers distinct LogP, TPSA, and hydrogen bonding geometry; exact comparative values unavailable |
| Conditions | Calculated physicochemical properties based on molecular structure (C8H8ClNO2) |
Why This Matters
Lipophilicity and hydrogen bonding capacity directly influence a compound's ADME properties (absorption, distribution, metabolism, excretion) and target binding affinity, making the specific substitution pattern critical for medicinal chemistry applications.
- [1] YYBYY Chemical Researcher Platform. 2-amino-5-chloro-4-methyl-benzoic acid Compound Profile, CAS 637347-67-2, LogP 2.51, Topological Polar Surface Area 63.32 Ų. View Source
- [2] YYBYY Chemical Researcher Platform. 2-amino-5-chloro-4-methyl-benzoic acid Compound Profile, CAS 637347-67-2. View Source
